molecular formula C7H18N2O8S4 B14391858 N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-08-6

N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]

Cat. No.: B14391858
CAS No.: 89913-08-6
M. Wt: 386.5 g/mol
InChI Key: DXIOPGVUPMANQF-UHFFFAOYSA-N
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Description

N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two methanesulfonyl groups attached to a propane-1,3-diyl backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of propane-1,3-diamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] involves its ability to react with nucleophiles, particularly amino groups in proteins and enzymes. This reaction leads to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its dual methanesulfonyl groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable sulfonamide bonds makes it particularly valuable in biochemical and medicinal research.

Properties

CAS No.

89913-08-6

Molecular Formula

C7H18N2O8S4

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-[bis(methylsulfonyl)amino]propyl]-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C7H18N2O8S4/c1-18(10,11)8(19(2,12)13)6-5-7-9(20(3,14)15)21(4,16)17/h5-7H2,1-4H3

InChI Key

DXIOPGVUPMANQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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